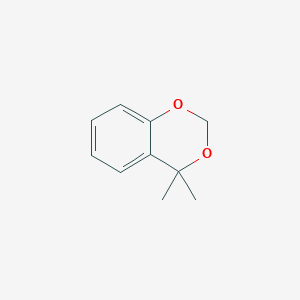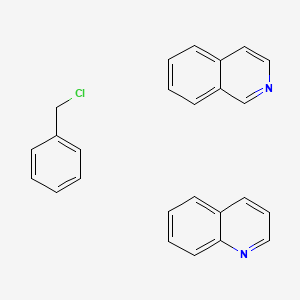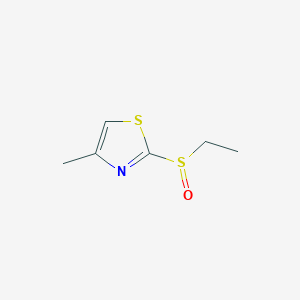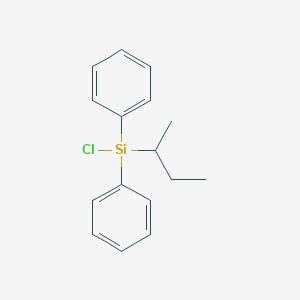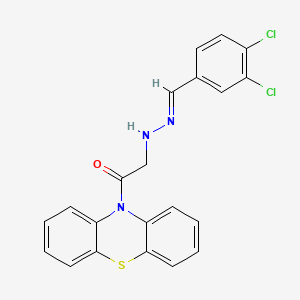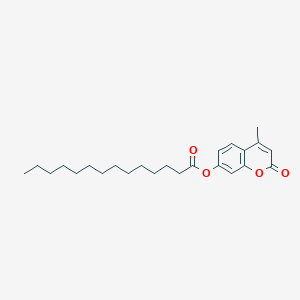
Dimethyl (10-methyl-9,10-dihydroacridin-9-YL)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl (10-methyl-9,10-dihydroacridin-9-YL)phosphonate is an organophosphorus compound that features a phosphonate group attached to a 10-methyl-9,10-dihydroacridine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (10-methyl-9,10-dihydroacridin-9-YL)phosphonate typically involves the reaction of 10-methyl-9,10-dihydroacridine with dimethyl phosphite. The reaction is usually carried out under reflux conditions in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the phosphonate ester bond.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl (10-methyl-9,10-dihydroacridin-9-YL)phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acridone derivatives.
Reduction: It can be reduced to yield dihydroacridine derivatives.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include manganese porphyrins and dioxygen under visible light irradiation.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the phosphonate group under basic conditions.
Major Products Formed
Oxidation: 10-methyl-9,10-dihydroacridone.
Reduction: 10-methyl-9,10-dihydroacridine derivatives.
Substitution: Various substituted phosphonate esters.
Applications De Recherche Scientifique
Dimethyl (10-methyl-9,10-dihydroacridin-9-YL)phosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of phosphonate-containing compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Mécanisme D'action
The mechanism of action of Dimethyl (10-methyl-9,10-dihydroacridin-9-YL)phosphonate involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with metal ions or enzyme active sites, leading to inhibition or modulation of enzymatic activity. The compound’s unique structure allows it to participate in electron transfer processes, making it useful in photochemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl methylphosphonate: Another organophosphorus compound used as a flame retardant and in chemical synthesis.
9,10-Dihydroacridine derivatives: Compounds with similar acridine moieties but different functional groups.
Uniqueness
Dimethyl (10-methyl-9,10-dihydroacridin-9-YL)phosphonate is unique due to its combination of a phosphonate group with a 10-methyl-9,10-dihydroacridine moiety. This structure imparts distinct chemical and photophysical properties, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
65674-22-8 |
|---|---|
Formule moléculaire |
C16H18NO3P |
Poids moléculaire |
303.29 g/mol |
Nom IUPAC |
9-dimethoxyphosphoryl-10-methyl-9H-acridine |
InChI |
InChI=1S/C16H18NO3P/c1-17-14-10-6-4-8-12(14)16(21(18,19-2)20-3)13-9-5-7-11-15(13)17/h4-11,16H,1-3H3 |
Clé InChI |
UHOFPGFXDRRKOK-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2C(C3=CC=CC=C31)P(=O)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


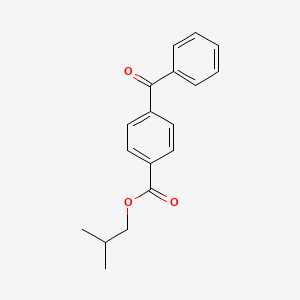
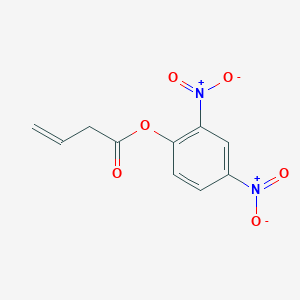
![5,5'-Bis[2-(pyridin-3-yl)ethyl]-2,2'-bipyridine](/img/structure/B14474025.png)



![4-[(Trimethylsilyl)oxy]butanal](/img/structure/B14474034.png)
